molecular formula C18H16N8O2 B2994615 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034336-85-9

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2994615
CAS No.: 2034336-85-9
M. Wt: 376.38
InChI Key: KEDYWKBRBGPDRY-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a [1,2,4]triazolo[4,3-b]pyridazine core linked via a pyrrolidin-3-yl group to a 5-(pyridin-3-yl)isoxazole-3-carboxamide moiety. The pyrrolidine ring introduces conformational flexibility and may enhance solubility, while the isoxazole-pyridine arm likely contributes to target binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name

5-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2/c27-18(14-8-15(28-24-14)12-2-1-6-19-9-12)21-13-5-7-25(10-13)17-4-3-16-22-20-11-26(16)23-17/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYWKBRBGPDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to increase yield and reduce costs. This might include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.

  • Medicine: Preliminary studies suggest it may have antitumor properties, making it a candidate for drug development.

  • Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key comparisons are outlined below:

Core Structural Differences

  • Target Compound : Contains a [1,2,4]triazolo[4,3-b]pyridazine core. Pyridazine (two adjacent nitrogen atoms in a six-membered ring) distinguishes it from pyrimidine-based analogs.
  • Evidence Compounds : Include pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 , 9 ) and their isomerized forms (e.g., 6 , 8 ) . These feature fused pyrazole-triazole-pyrimidine systems.
Table 1: Core Structure Comparison
Feature Target Compound Evidence Compounds (e.g., 6 , 7 )
Core Heterocycle Triazolo-pyridazine Triazolo-pyrimidine or pyrazolo-triazolo-pyrimidine
Nitrogen Arrangement Adjacent N atoms in pyridazine ring Pyrimidine ring with meta N atoms
Conformational Flexibility Moderate (pyrrolidine linker) Limited (rigid fused rings)

Potential Bioactivity Implications

  • Electron Density : The pyridazine core in the target compound may exhibit stronger electron-deficient character compared to pyrimidine analogs, affecting binding to ATP pockets in kinases.
  • Solubility : The pyrrolidine linker could improve aqueous solubility relative to the rigid fused-ring systems in evidence compounds.
  • Metabolic Stability : Isoxazole and pyridine groups may confer resistance to oxidative metabolism compared to pyrazole derivatives.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates multiple heterocyclic rings, which are known to interact with various biological targets, making it a candidate for further pharmacological exploration.

Molecular Structure and Properties

The molecular formula of the compound is C18H18N6O2, with a molecular weight of 370.43 g/mol. The compound features a pyrrolidine ring, triazolo-pyridazine moiety, and isoxazole carboxamide group, which contribute to its biological activity.

Structural Formula

N 1 1 2 4 triazolo 4 3 b pyridazin 6 yl pyrrolidin 3 yl 5 pyridin 3 yl isoxazole 3 carboxamide\text{N 1 1 2 4 triazolo 4 3 b pyridazin 6 yl pyrrolidin 3 yl 5 pyridin 3 yl isoxazole 3 carboxamide}

Key Physical Properties

PropertyValue
Molecular Weight370.43 g/mol
Purity≥ 95%
SolubilitySoluble in DMSO

Pharmacological Profile

Research indicates that compounds containing triazolo and pyridazine structures exhibit diverse pharmacological activities, including:

  • Anticancer Activity : Compounds similar in structure have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyridazine have shown selective inhibition of kinases involved in cancer pathways .
  • Anti-inflammatory Effects : The presence of the isoxazole moiety may enhance anti-inflammatory properties. Pyridazine derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory processes .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various pathogens, suggesting potential use as antimicrobial agents .

Case Studies and Research Findings

A study on related triazolo-pyridazine compounds showed significant inhibitory effects on TGF-β receptor kinase with an IC50 value as low as 0.013 μM, highlighting their potential as therapeutic agents in cancer treatment . Another investigation into pyridazine derivatives revealed their effectiveness against inflammatory conditions through dual inhibition mechanisms .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting specific kinases and enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with various receptors that mediate cellular responses to stimuli.

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